![molecular formula C20H21N5O3 B11151247 3-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B11151247.png)
3-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one
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Overview
Description
3-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one is a complex organic compound that belongs to the class of benzotriazinones This compound is characterized by the presence of a benzotriazinone core, a piperazine ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 3-methoxyphenylamine with ethylene glycol in the presence of a dehydrating agent.
Coupling with Benzotriazinone: The piperazine intermediate is then coupled with 1,2,3-benzotriazin-4(3H)-one using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Oxidation: The final step involves the oxidation of the coupled product to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of new drugs.
Biological Research: It is used in various biological assays to study its effects on different biological systems.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence various signaling pathways related to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
3-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one: This compound is similar in structure but has a different substitution pattern on the phenyl ring.
3-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one: This compound has a chloro group instead of a methoxy group on the phenyl ring.
Uniqueness
The uniqueness of 3-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one lies in its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs. The presence of the methoxy group can influence the compound’s binding affinity and selectivity for certain molecular targets, making it a valuable compound for further research.
Biological Activity
Overview
3-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one is a complex organic compound that belongs to the class of benzotriazine derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology. The structural features contributing to its biological activity include the piperazine moiety and the methoxyphenyl group, which may enhance its interaction with various biological targets.
Chemical Structure
The molecular formula of this compound is C20H21N5O3 with a molecular weight of 379.4 g/mol. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. Preliminary studies suggest that it may function through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor proliferation and inflammation pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors could modulate synaptic transmission, impacting neurological functions.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity . In vitro studies have shown that it can induce apoptosis in various cancer cell lines by:
- Disrupting Cell Cycle : The compound has been observed to interfere with cell cycle progression, particularly at the G1/S checkpoint.
- Inducing Oxidative Stress : It may increase reactive oxygen species (ROS) levels, leading to cancer cell death.
Anti-inflammatory Effects
The compound also demonstrates potential anti-inflammatory properties . It appears to inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation, such as NF-kB and MAPK pathways.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of this compound:
-
Study on Anticancer Activity :
- Objective : Evaluate the cytotoxic effects on human breast cancer cells (MCF-7).
- Findings : The compound reduced cell viability by 60% at a concentration of 10 µM after 48 hours. Mechanistic studies revealed activation of caspase-3 and PARP cleavage, indicating apoptosis.
-
Study on Anti-inflammatory Activity :
- Objective : Assess the effects on LPS-induced inflammation in macrophages.
- Findings : Treatment with the compound significantly decreased TNF-alpha and IL-6 levels by 50% compared to control groups.
Comparative Analysis
To understand the uniqueness of this compound within its class, a comparative analysis was performed against similar compounds:
Compound Name | Structural Features | Notable Activities |
---|---|---|
Compound A | Piperazine derivative | Anticancer, anti-inflammatory |
Compound B | Benzotriazine core | Neuroprotective effects |
Compound C | Methoxy substitution | Antioxidant properties |
This table illustrates how variations in structural features can lead to different biological activities, highlighting the significance of the methoxy group in enhancing therapeutic potential.
Properties
Molecular Formula |
C20H21N5O3 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
3-[2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C20H21N5O3/c1-28-16-6-4-5-15(13-16)23-9-11-24(12-10-23)19(26)14-25-20(27)17-7-2-3-8-18(17)21-22-25/h2-8,13H,9-12,14H2,1H3 |
InChI Key |
RCXSYHLSXVBXSC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
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